Glass Transition Temperature (Tg) Advantage Over Non-Spiro Analog MeO-TPD: 115.7 °C vs ~70 °C
The spirobifluorene core of 2,2'-MeO-Spiro-TPD confers a substantially higher glass transition temperature compared to the non-spiro, linear tetraphenylbenzidine analog MeO-TPD. Specifically, MeO-Spiro-TPD exhibits a Tg of 115.7 °C, whereas MeO-TPD (N,N,N',N'-tetrakis(4-methoxyphenyl)benzidine) has a reported Tg of approximately 70 °C [1]. This 45.7 °C differential reduces the propensity for thermally induced crystallization and film dewetting during device operation at elevated temperatures, a known failure mode for low-Tg triarylamine hole transport layers. The enhanced morphological stability of the spiro-linked architecture has been verified by atomic force microscopy and X-ray diffraction studies confirming the thermal stability of MeO-Spiro-TPD thin films [1].
| Evidence Dimension | Glass transition temperature (Tg) – morphological stability indicator |
|---|---|
| Target Compound Data | Tg = 115.7 °C (MeO-Spiro-TPD, spiro-linked) |
| Comparator Or Baseline | Tg ≈ 70 °C (MeO-TPD, non-spiro tetraphenylbenzidine analog) |
| Quantified Difference | ΔTg ≈ +45.7 °C (65% higher) |
| Conditions | Measured on thin films by differential scanning calorimetry or equivalent thermal analysis; MeO-Spiro-TPD films deposited by thermal evaporation on ITO substrates. |
Why This Matters
Higher Tg directly reduces film crystallization risk during thermal cycling and long-term device operation, making MeO-Spiro-TPD preferable over MeO-TPD for applications requiring sustained morphological integrity above 70 °C.
- [1] Grover, R.; Srivastava, R.; Rana, O.; Mehta, D. S.; Kamalasanan, M. N. Study of Injection and Transport Properties of Metal/Organic Interface Using HAT-CN Molecules as Hole Injection Layer. Vacuum 2017, 146, 530–536. DOI: 10.1016/j.vacuum.2017.05.035. View Source
